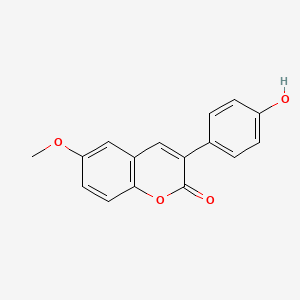

3-(4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be a type of phenolic compound . Phenolic compounds are a class of chemical compounds consisting of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group. They are often involved in the biosynthesis of many plant metabolites .

Synthesis Analysis

The synthesis of similar compounds often involves various chemical reactions. For instance, the synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives involves the use of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using density functional theory . This method is often used to predict the structure and properties of molecules.Chemical Reactions Analysis

Phenolic compounds are known to undergo various chemical reactions. For example, in the hydroxylation reaction catalyzed by 4HPA3Hs, the oxygenase component is the key part executing the hydroxylation in the presence of the substrate and cofactor FAD .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various methods. For instance, the glass transition temperature and melting point of similar compounds have been determined .科学的研究の応用

- HMC has demonstrated promising antimycotic activity. Researchers have formulated it as a nanosponge hydrogel (NS-HG) loaded with β-cyclodextrins (CD) to control skin fungal ailments. The NS-HG formulation enhances the retention of HMC on the skin, making it a potential carrier for topical delivery .

- HMC belongs to the flavonoid family, known for their antioxidant effects. Its unique structure allows it to scavenge free radicals and protect cells from oxidative stress. Researchers continue to explore its potential in preventing oxidative damage .

- HMC derivatives can serve as catalysts in the oxidation of natural phenolic compounds. Specifically, they hydroxylate phenolic analogs to produce catechols, which have applications in materials science and pharmaceuticals .

- 3-(4-Hydroxyphenyl)propionitrile (a derivative of HMC) is commonly used to evaluate the biological role of estrogen receptor beta (ERβ). Understanding ERβ function is crucial for studying hormone-related diseases and therapies .

- HMC derivatives, such as (E)-Ethyl 3-(4-hydroxyphenyl)acrylate, find applications in materials science. Their unique chemical structures make them versatile for various material formulations.

- Researchers explore HMC derivatives for potential drug development. Their diverse properties, including antioxidant and antifungal effects, make them interesting candidates for novel pharmaceuticals .

Antifungal Agent

Antioxidant Properties

Phenol Hydroxylation Catalyst

Biological Role of ERβ

Materials Science

Pharmaceutical Research

作用機序

Target of Action

Compounds with similar structures have been found to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (hppd) . HPPD is a key enzyme in the catabolism of tyrosine in animals and operates in the cascade of photosynthesis in plants .

Biochemical Pathways

Based on the potential target of action, it can be inferred that the compound might affect the tyrosine catabolism pathway in animals and the photosynthesis cascade in plants . The downstream effects of these interactions would depend on the specific mode of action of the compound and require further investigation.

Pharmacokinetics

A study on a structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), showed that it was rapidly absorbed and widely distributed in tissues after oral administration in rats . The bioavailability of 3-(4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one would likely depend on similar factors, including its absorption, distribution, metabolism, and excretion properties.

Result of Action

Based on the potential target of action, it can be inferred that the compound might lead to changes in the activity of the hppd enzyme . The specific molecular and cellular effects would depend on the compound’s mode of action and require further investigation.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(4-hydroxyphenyl)-6-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-13-6-7-15-11(8-13)9-14(16(18)20-15)10-2-4-12(17)5-3-10/h2-9,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBZYIPXROHTCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3E)-3-{1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B2466134.png)

![5-Chloro-1,3,6-trimethylpyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B2466138.png)

![N-(3-chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]acrylamide](/img/structure/B2466139.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2466141.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-N,N-dimethylamine](/img/structure/B2466146.png)